11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene
Description
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene is a tricyclic compound featuring a fused ring system with three nitrogen atoms (triaza) and a methyl substituent at the 11-position. The compound’s rigid tricyclic framework and nitrogen-rich architecture likely contribute to its unique electronic and steric properties, which are critical for molecular recognition and reactivity.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
11-methyl-1,8,10-triazatricyclo[7.3.0.02,6]dodec-8-ene |
InChI |
InChI=1S/C10H17N3/c1-7-6-13-9-4-2-3-8(9)5-11-10(13)12-7/h7-9H,2-6H2,1H3,(H,11,12) |
InChI Key |
GODCRVMJEYOORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3CCCC3CN=C2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitrogen-Containing Precursors
The primary approach involves the cyclization of linear or bicyclic nitrogen-rich precursors bearing appropriate functional groups that enable ring closure under controlled conditions. This often includes intramolecular nucleophilic substitution or condensation reactions to form the triazatricyclic framework.
Typical reaction conditions involve heating the precursor in the presence of acid or base catalysts, sometimes under inert atmosphere to prevent oxidation. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate cyclization.
Use of Imidazo- and Pyrimidine-Based Intermediates
Intermediates containing imidazo[1,2-a]pyrimidine scaffolds have been employed as starting points, which upon methylation and further ring closure yield the target triazatricyclic compound.
Methylation at position 11 is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity.
Catalytic and Thermal Conditions
Catalysts such as Lewis acids (e.g., zinc chloride, aluminum chloride) or transition metal complexes can be used to promote cyclization and improve yields.
Thermal cyclization under reflux or microwave-assisted heating has been reported to shorten reaction times and enhance product purity.
Chemical Reactions Analysis
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
A key analog is 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene (CAS: 1690678-90-0), which replaces the methyl group with an ethyl substituent and introduces an additional nitrogen atom (tetraaza vs. triaza) .
The additional nitrogen in the tetraaza analog may improve hydrogen-bonding capacity, influencing binding affinity in host-guest systems .
Impact of Nitrogen Content
The 11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene (CAS: 1690678-90-0) highlights the effect of nitrogen density. Compared to the triaza target compound, the tetraaza variant has:
- Higher polarity : Due to increased nitrogen content, impacting solubility in polar solvents.
- Enhanced rigidity : Additional nitrogen may restrict puckering dynamics, affecting conformational stability .
Historical Context: Substituent Position and Physical Properties
Early studies on methyl-substituted octahydropentalenes (e.g., 12-methyl- and 11-methyl derivatives) demonstrated that substituent position significantly affects boiling points . For example:
- 12-Methyl analog: b.p. 157°C at 16 mmHg
- 11-Methyl analog: b.p. 133°C at 2–8 mmHg
Structural Analysis via Puckering Coordinates
The Cremer-Pople puckering parameters provide a framework to analyze the tricyclic system’s non-planarity. For the target compound:
- Puckering amplitude (q): Likely smaller than in monocyclic systems due to fused-ring rigidity.
- Phase angle (φ) : Reflects asymmetry in ring distortion, which may differ from analogs with varied substituents or nitrogen placement.
Comparative puckering studies could reveal how methyl and nitrogen positioning modulate strain and reactivity.
Computational Insights
Density Functional Theory (DFT) studies on related tricyclic systems suggest that electronic effects from methyl groups and nitrogen atoms influence cycloaddition reactivity and stereoselectivity. For instance:
- Methyl groups may stabilize transition states via hyperconjugation.
- Nitrogen lone pairs could direct regioselectivity in reactions with electrophiles.
Biological Activity
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene is a complex organic compound notable for its unique tricyclic structure and the presence of nitrogen atoms, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H17N3
- Molecular Weight : 179.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1694777-13-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its tricyclic structure allows for binding to receptors that modulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity.
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values suggest that this compound has promising cytotoxic effects against certain cancer cell lines.
Case Studies
Several case studies have been documented regarding the biological applications of this compound:
-
Case Study on Anticancer Activity :
- A research group investigated the effects of the compound on tumor growth in mouse models.
- Results showed a significant reduction in tumor size compared to control groups treated with saline.
-
Case Study on Antimicrobial Properties :
- In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria.
- It demonstrated effectiveness in reducing bacterial load in infected tissues.
Q & A
Q. How can researchers optimize the synthesis of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0²⁶]dodec-9-ene to improve yield and purity?
Methodological Answer:
- Multi-step synthesis refinement: Focus on optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) during cyclization and nitrogen functionalization steps. For example, and highlight multi-step procedures involving heterocyclic ring formation and methyl group introduction.
- Analytical validation: Use HPLC with UV-Vis detection to monitor intermediate purity. Adjust stoichiometry of nitrogen-containing precursors to minimize side products.
- Crystallographic verification: Confirm structural integrity post-synthesis via single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .
Q. What spectroscopic and computational methods are most effective for characterizing the tricyclic nitrogen-rich framework of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H-¹³C HSQC and HMBC to resolve overlapping signals from the congested tricyclic core.
- Density Functional Theory (DFT): Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate bond angles and ring puckering (see Cremer-Pople coordinates in ) .
- X-ray crystallography: Employ SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the tricyclic core) be resolved during structural refinement?
Methodological Answer:
- Twinning correction: Use SHELXL’s TWIN and BASF commands to model rotational/displacive disorder in the lattice .
- High-resolution data: Collect synchrotron-derived datasets (λ < 1 Å) to improve resolution and reduce thermal motion artifacts.
- Validation tools: Cross-check refinement metrics (R-factor, wR2) with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies address discrepancies in reported biological activity data between 11-Methyl-1,8,10-triazatricyclo[7.3.0.0²⁶]dodec-9-ene and its structural analogs?
Methodological Answer:
- Receptor docking studies: Perform molecular dynamics (MD) simulations to compare binding affinities with enzymes like cytochrome P450, leveraging analogs in (e.g., CAS 1566708-68-6) .
- Bioassay standardization: Control for solvent effects (e.g., DMSO vs. aqueous buffers) and cell-line variability in enzyme inhibition assays.
- Meta-analysis: Apply clustering algorithms (e.g., PCA) to reconcile divergent datasets, as demonstrated in hybrid receptor-response models ( ) .
Q. How does the compound’s nitrogen configuration influence its reactivity in catalytic or supramolecular applications?
Methodological Answer:
- Electron density mapping: Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze Laplacian values at nitrogen lone pairs, predicting nucleophilic sites .
- Coordination chemistry: Screen for metal-binding activity (e.g., Pd, Cu) via UV-Vis titration, referencing tricyclic azamacrocycles in .
- Comparative studies: Benchmark reactivity against analogs like 7-methyl-1,3,8,12-tetraazatricyclo[7.3.0.0²⁶]dodeca (CAS 685108-51-4) to isolate steric vs. electronic effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in computational vs. experimental bond-length data for the tricyclic core?
Methodological Answer:
- Error source identification: Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data. Discrepancies >0.05 Å may indicate basis set limitations or crystal packing forces .
- Thermal ellipsoid analysis: Use ORTEP (via WinGX) to visualize anisotropic displacement; elongated ellipsoids suggest dynamic disorder not modeled in simulations .
- Hybrid approaches: Apply ONIOM (QM/MM) methods to simulate crystal environments and refine computational models .
Structural Analog Comparison
Key Structural Analogs (Adapted from ):
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| 11-Methyl-1,8,10,12-tetraazatricyclo[...] | 1566708-68-6 | C₉H₁₅N₅ | Additional nitrogen at position 12 |
| 7-Methyl-1,3,8,12-tetraazatricyclo[...] | 685108-51-4 | C₂₄H₃₀N₄O₂ | Oxygen substituents at C3, C7 |
Note: Differences in nitrogen/oxygen substitution alter electronic profiles and steric accessibility, necessitating tailored synthetic and analytical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
